molecular formula C19H22ClNO5 B4670337 N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide

Cat. No. B4670337
M. Wt: 379.8 g/mol
InChI Key: IBGCSTLYABSVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized by a team of researchers led by David E. Nichols in 1992. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of drugs like LSD and psilocybin.

Mechanism of Action

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the brain. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the hallucinogenic effects of drugs like LSD and psilocybin. N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is thought to bind to the receptor in a similar way to these drugs, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide are largely mediated by its actions on the serotonin 5-HT2A receptor. Activation of this receptor leads to changes in the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA. These changes are thought to underlie the hallucinogenic effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide and other drugs that act on this receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide in lab experiments is that it is a highly selective agonist of the serotonin 5-HT2A receptor. This means that it can be used to study the specific effects of this receptor without the confounding effects of other receptors. However, one limitation of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring hallucinogens.

Future Directions

There are several future directions for research on N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide and related compounds. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of mood disorders such as depression and anxiety. Another area of interest is the study of the effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide on other neurotransmitter systems, such as the endocannabinoid system. Finally, further research is needed to fully understand the mechanisms underlying the hallucinogenic effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide and related compounds.

Scientific Research Applications

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide has been used extensively in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the brain. It has been used as a tool to investigate the role of the serotonin 5-HT2A receptor in mediating the effects of hallucinogens. N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide has also been used in studies exploring the relationship between serotonin receptors and mood disorders such as depression and anxiety.

properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5/c1-12-9-14(20)5-6-15(12)26-8-7-21-19(22)13-10-16(23-2)18(25-4)17(11-13)24-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGCSTLYABSVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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